N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide
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Overview
Description
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrimidine core fused with a benzamide moiety. The presence of fluorine and methyl groups enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted benzamides .
Scientific Research Applications
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-thiophenecarboxamide
- N’-{(E)-[2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-yl]methylidene}-2-hydroxybenzohydrazide
Uniqueness
N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-fluorobenzamide stands out due to its unique combination of a pyrido[1,2-A]pyrimidine core and a fluorobenzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H14FN3O2 |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H14FN3O2/c1-10-7-8-21-14(9-10)19-11(2)15(17(21)23)20-16(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,20,22) |
InChI Key |
KWAOCSMEHXPEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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